10-Hydroxy Imipramine
CAS No.: 796-28-1
Cat. No.: VC1666395
Molecular Formula: C19H24N2O
Molecular Weight: 296.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 796-28-1 |
---|---|
Molecular Formula | C19H24N2O |
Molecular Weight | 296.4 g/mol |
IUPAC Name | 11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-5-ol |
Standard InChI | InChI=1S/C19H24N2O/c1-20(2)12-7-13-21-17-10-5-3-8-15(17)14-19(22)16-9-4-6-11-18(16)21/h3-6,8-11,19,22H,7,12-14H2,1-2H3 |
Standard InChI Key | ZSMIJDLRAXUDLV-UHFFFAOYSA-N |
SMILES | CN(C)CCCN1C2=CC=CC=C2CC(C3=CC=CC=C31)O |
Canonical SMILES | CN(C)CCCN1C2=CC=CC=C2CC(C3=CC=CC=C31)O |
Introduction
Chemical Structure and Properties
10-Hydroxy Imipramine is characterized by the addition of a hydroxyl group at the 10-position of the imipramine molecule. This structural modification significantly alters the compound's pharmacokinetic and pharmacodynamic properties.
Basic Chemical Information
Property | Value |
---|---|
Chemical Formula | C19H24N2O |
Molecular Weight | 296.4 |
CAS Number | 796-28-1 |
HCl Salt CAS Number | 20438-96-4 |
Chemical Classification | Quinazoline and Quinoline Derivatives |
Functional Groups | 19H, 24N, 2O |
The compound consists of the imipramine backbone with a hydroxyl group positioned at the 10-position, creating a metabolite with altered polarity and binding characteristics compared to the parent compound .
Metabolic Formation and Biotransformation
Metabolic Pathway
10-Hydroxy Imipramine forms through the hydroxylation of imipramine, primarily catalyzed by the cytochrome P450 2D6 enzyme system. This represents a critical pathway in the metabolism of imipramine in humans.
Pharmacokinetic Significance
The formation of hydroxylated metabolites, including 10-Hydroxy Imipramine, is rate-limited in the human body. Plasma concentrations of these hydroxylated metabolites typically follow the concentration pattern of the parent compound (imipramine) with minimal independent accumulation . This characteristic has important implications for therapeutic monitoring and dosage adjustment of imipramine in clinical settings.
Genetic Variations in Metabolism
Research indicates that oxidative phenotype significantly impacts imipramine metabolism. Individuals classified as poor metabolizers show increased systemic availability of imipramine and potentially altered formation rates of hydroxylated metabolites like 10-Hydroxy Imipramine . These genetic variations contribute to the intersubject variability observed in imipramine pharmacokinetics and therapeutic response.
Pharmacological Activity
Comparative Potency
Compound | Neurotransmitter Reuptake Inhibition | Cardiovascular Effects |
---|---|---|
Imipramine | Moderate to high | Moderate |
Desipramine | High (primarily norepinephrine) | Moderate |
10-Hydroxy Imipramine | Variable (limited data) | Potentially significant |
Synthesis and Production Methods
Synthetic Routes
The primary synthetic route for 10-Hydroxy Imipramine involves the hydroxylation of imipramine. This process can be accomplished through various methods, including:
-
Chemical oxidation under controlled conditions
-
Enzymatic hydroxylation using isolated enzyme systems
-
Biotransformation using microbial systems
Industrial Production
Industrial production of 10-Hydroxy Imipramine primarily utilizes biotransformation processes with microbial or enzymatic systems designed to mimic human metabolic pathways . These production methods allow for the controlled and scalable synthesis of this metabolite for research and analytical applications.
Analytical Applications and Reference Standards
Use as Reference Standard
10-Hydroxy Imipramine serves as an important reference standard in pharmaceutical analysis and quality control. It is particularly valuable in:
-
Method development for detecting imipramine metabolites
-
Monitoring metabolic profiles in clinical pharmacokinetic studies
-
Quality control of imipramine pharmaceutical formulations
-
Identification and quantification of unknown compounds in biological samples
Analytical Methods
Various analytical techniques are employed for the detection and quantification of 10-Hydroxy Imipramine, including:
-
High-performance liquid chromatography (HPLC)
-
Liquid chromatography-mass spectrometry (LC-MS)
-
Gas chromatography-mass spectrometry (GC-MS)
-
Immunoassay techniques for preliminary screening
Clinical Significance
Therapeutic Implications
The formation of 10-Hydroxy Imipramine may contribute to the therapeutic effects observed during imipramine treatment. Research suggests that hydroxylated metabolites may possess their own antidepressant activity, potentially enhancing or modifying the clinical response to the parent drug .
Cardiovascular Considerations
Hydroxylated metabolites of imipramine, including 10-Hydroxy Imipramine, have demonstrated potent cardiovascular effects. These effects may be particularly relevant in elderly patients and in cases of acute overdose . The clinical implications include:
-
Potential contribution to cardiotoxicity observed in some patients
-
Increased risk in populations with compromised cardiovascular function
-
Considerations for dose adjustment in vulnerable populations
Population Differences
Research has identified significant differences in imipramine metabolism across various patient populations:
-
Elderly patients demonstrate decreased clearance of imipramine
-
Chronic alcoholics show increased clearance of both imipramine and desipramine
-
Individuals with poor metabolism phenotypes may experience altered formation rates of hydroxylated metabolites
These differences in metabolism can affect the formation and accumulation of 10-Hydroxy Imipramine, potentially impacting both therapeutic outcomes and adverse effect profiles.
Research Applications
Current Research Focus
Current research involving 10-Hydroxy Imipramine centers on:
-
Understanding its specific contribution to the therapeutic and adverse effects of imipramine
-
Elucidating structure-activity relationships among tricyclic antidepressant metabolites
-
Investigating potential independent pharmacological applications
-
Developing improved analytical methods for detection and quantification
Limitations and Challenges
Knowledge Gaps
Despite its importance in imipramine metabolism, several knowledge gaps remain regarding 10-Hydroxy Imipramine:
-
Limited data on its independent pharmacological profile
-
Incomplete characterization of its specific contribution to therapeutic effects
-
Unclear relationship between plasma concentrations and clinical outcomes
-
Insufficient information on potential drug interactions specifically involving this metabolite
Analytical Challenges
The accurate detection and quantification of 10-Hydroxy Imipramine present several challenges:
-
Potential interference from other metabolites with similar structures
-
Limited availability of certified reference standards
-
Difficulty in achieving consistent recovery from biological matrices
-
Challenges in developing sensitive and specific analytical methods
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume